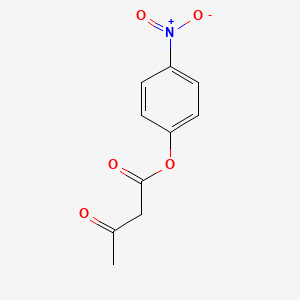
Methyl 2-ethenylhept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethenylhept-6-enoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from the reaction of methanol and 2-ethenylhept-6-enoic acid. This compound is characterized by its unique structure, which includes both an ester functional group and a vinyl group, making it a versatile molecule in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-ethenylhept-6-enoate can be synthesized through the esterification of 2-ethenylhept-6-enoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to streamline the process and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethenylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted esters and alcohols
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethenylhept-6-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-ethenylhept-6-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the vinyl group is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-ethenylhept-6-enoate can be compared with other esters and vinyl compounds, such as:
Methyl acrylate: Similar in having a vinyl group but lacks the extended carbon chain.
Ethyl 2-ethenylhept-6-enoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-ethylhexanoate: Similar ester structure but with an ethyl group on the carbon chain instead of a vinyl group.
The uniqueness of this compound lies in its combination of an ester and a vinyl group, which provides versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
38267-20-8 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
methyl 2-ethenylhept-6-enoate |
InChI |
InChI=1S/C10H16O2/c1-4-6-7-8-9(5-2)10(11)12-3/h4-5,9H,1-2,6-8H2,3H3 |
InChI-Schlüssel |
DYSRALVKTJQLGO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCCC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


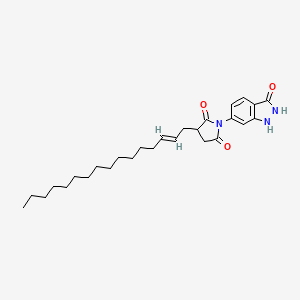
![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
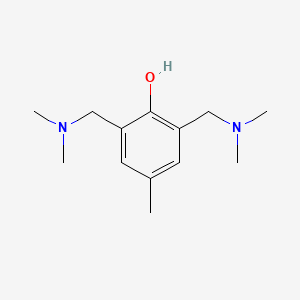
![Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14678231.png)

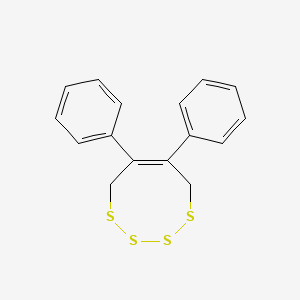
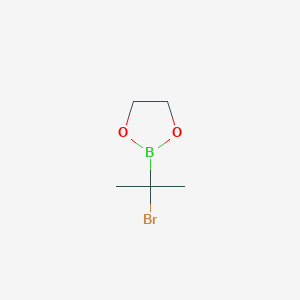
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
